molecular formula C13H11N3O2 B8299216 4-Hydroxy-6-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine

4-Hydroxy-6-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8299216
M. Wt: 241.24 g/mol
InChI Key: AWTJSTYWTOXEAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-6-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methoxybenzaldehyde with guanidine to form the intermediate, which is then cyclized under acidic conditions to yield the desired pyrrolopyrimidine . The reaction conditions often include refluxing in solvents such as ethanol or methanol, with the addition of catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-6-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine stands out due to its unique methoxyphenyl substitution, which enhances its biological activity and specificity towards certain molecular targets. This structural modification also improves its solubility and bioavailability, making it a more effective therapeutic agent .

Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

6-(3-methoxyphenyl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C13H11N3O2/c1-18-9-4-2-3-8(5-9)11-6-10-12(16-11)14-7-15-13(10)17/h2-7H,1H3,(H2,14,15,16,17)

InChI Key

AWTJSTYWTOXEAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC3=C(N2)N=CNC3=O

Origin of Product

United States

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